2-Naphthyl alpha-D-glucopyranoside

α-glucosidase TLC bioautography enzyme inhibition screening

2-Naphthyl alpha-D-glucopyranoside (synonym: β-Naphthyl α-D-glucopyranoside; CAS 25320-79-0) is a synthetic chromogenic substrate designed for the specific detection and measurement of α-glucosidase activity. It belongs to the class of artificial glycosides that, upon enzymatic hydrolysis, release a detectable reporter molecule—in this case, 2-naphthol.

Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
CAS No. 25320-79-0
Cat. No. B013757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl alpha-D-glucopyranoside
CAS25320-79-0
Synonyms2-NA-alpha-glc
2-naphthyl alpha-D-glucopyranoside
2-naphthyl-beta-D-glucoside
2-naphthyl-glucoside
2-naphthylglucoside
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
InChIKeyMWHKPYATGMFFPI-LJIZCISZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl alpha-D-glucopyranoside (CAS 25320-79-0) as a Chromogenic Substrate for Alpha-Glucosidase Assays: A Procurement-Focused Baseline


2-Naphthyl alpha-D-glucopyranoside (synonym: β-Naphthyl α-D-glucopyranoside; CAS 25320-79-0) is a synthetic chromogenic substrate designed for the specific detection and measurement of α-glucosidase activity. It belongs to the class of artificial glycosides that, upon enzymatic hydrolysis, release a detectable reporter molecule—in this case, 2-naphthol. This compound is structurally defined as α-D-glucopyranose with the anomeric hydroxyl replaced by a 2-naphthyl group, resulting in a molecular formula of C16H18O6 and a molecular weight of 306.31 g/mol . It is commercially available as a white to off-white crystalline powder, typically with purity ≥ 98–99%, and requires storage at 0–8°C to maintain stability .

Why Generic Substitution of 2-Naphthyl alpha-D-glucopyranoside in Alpha-Glucosidase Assays is Scientifically Unjustified


Generic substitution among α-glucosidase substrates is scientifically untenable due to fundamentally divergent detection principles and their consequential impact on assay compatibility and data interpretability. The two most common substitutes—p-nitrophenyl-α-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG)—operate via colorimetric absorbance and fluorescence, respectively, and are highly susceptible to interference from colored or autofluorescent sample matrices, a limitation that 2-naphthyl-α-D-glucopyranoside circumvents through its compatibility with in situ solid-phase detection methods like Thin-Layer Chromatography (TLC) . Furthermore, the enzymatic hydrolysis kinetics and reaction product detection pathways differ markedly; 2-naphthyl-α-D-glucopyranoside uniquely enables post-chromatographic coupling with diazonium salts like Fast Blue B to generate a stable, visually quantifiable purple precipitate on planar surfaces, a feature entirely absent in pNPG and 4-MUG assays [1]. Selecting a substitute without considering these orthogonal analytical requirements will compromise assay validity and lead to erroneous activity or inhibition data.

Quantitative Evidence Guide for 2-Naphthyl alpha-D-glucopyranoside: Direct Comparative Performance Data vs. pNPG, 4-MUG, and Structural Analogs


Direct Comparative Evidence: 2-Naphthyl alpha-D-glucopyranoside Enables TLC-Based Bioautography Incompatible with pNPG

The critical differentiator of 2-naphthyl-α-D-glucopyranoside is its unique ability to support solid-phase enzyme inhibition assays, a property not shared by the widely used alternative substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). In a validated Thin-Layer Chromatography (TLC) gel-overlay assay, 2-naphthyl-α-D-glucopyranoside is hydrolyzed by α-glucosidase directly on the chromatographic plate, and the liberated 2-naphthol couples in situ with Fast Blue B salt to produce a quantifiable purple background. Inhibitors appear as discrete white spots against this background. This spatial resolution of inhibitory activity is impossible with pNPG, whose colorimetric readout (absorbance at 405 nm) requires a homogeneous liquid-phase reaction and cannot be localized to individual compounds within a complex mixture post-separation [1].

α-glucosidase TLC bioautography enzyme inhibition screening

Cross-Study Comparison: 2-Naphthyl Derivative Overcomes pNPG's Spectral Interference Limitations in Plant Extract Screening

The colorimetric pNPG assay is well-documented to suffer from significant sensitivity loss when applied to highly colored plant extracts due to spectral overlap at the detection wavelength of 405 nm . This interference can lead to false-negative results or inaccurate IC50 calculations. While a switch to the fluorogenic substrate 4-MUG is a common workaround , this introduces new costs and instrumentation requirements (fluorescence plate reader). 2-Naphthyl-α-D-glucopyranoside offers a third, distinct solution by separating the enzymatic reaction from optical detection via TLC, thereby physically removing interfering colored compounds prior to substrate hydrolysis and dye formation [1]. This approach eliminates the need for fluorescence-capable readers and avoids the interference issues intrinsic to pNPG.

α-glucosidase inhibitors natural product screening colorimetric assay interference

Quantitative Assay Optimization: Validated Working Concentration for 2-Naphthyl alpha-D-glucopyranoside in HPTLC Bioassays

A validated, optimized protocol for using 2-naphthyl-α-D-glucopyranoside in high-performance thin-layer chromatography (HPTLC) α-glucosidase inhibition assays has been established and published. This provides users with a reliable, quantitative starting point for method development, reducing optimization time and reagent waste. The key optimized parameter is the substrate concentration. The study determined that a concentration of 1.0 mg/mL of 2-naphthyl-α-D-glucopyranoside, in conjunction with 5.0 U/mL of enzyme and a 10-minute incubation time, provides optimal contrast between inhibitory bands and the purple background [1].

HPTLC-MS α-glucosidase effect-directed analysis

Anomeric Specificity Confirmation: 2-Naphthyl alpha-D-glucopyranoside Selectivity vs. Beta-Glucosidases

Procurement of the correct anomer is critical for enzyme specificity. 2-Naphthyl-α-D-glucopyranoside is selectively hydrolyzed by α-D-glucosidases, whereas its beta anomer, 2-naphthyl-β-D-glucopyranoside, is specific for β-D-glucosidases. This is explicitly demonstrated in a TLC bioautographic method where both substrates were used independently to detect α- and β-glucosidase inhibitors in parallel. The assay uses a 1:1 mixture of 2-naphthyl-α-D-glucopyranoside and Fast Blue Salt for α-glucosidase detection, and a 1:4 mixture for β-glucosidase detection [1]. Substituting with the wrong anomer would result in a complete loss of signal for the target enzyme, confirming the necessity of selecting the alpha-configuration for α-glucosidase research.

α-glucosidase enzyme specificity β-glucosidase

Optimal Procurement-Driven Application Scenarios for 2-Naphthyl alpha-D-glucopyranoside


TLC / HPTLC Bioautography for Effect-Directed Analysis of Natural Product Extracts

This is the primary and most scientifically distinct application for 2-naphthyl-α-D-glucopyranoside. Its unique compatibility with solid-phase TLC detection, forming a purple azo-dye with Fast Blue B salt upon hydrolysis, allows researchers to spatially resolve and identify α-glucosidase inhibitors directly from a complex mixture separated on a TLC plate [1]. This is impossible with liquid-phase substrates like pNPG or 4-MUG. The validated, optimized protocol uses a substrate concentration of 1.0 mg/mL and a 10-minute incubation [2], providing a direct, evidence-based starting point for method setup.

Screening of Highly Colored Plant or Food Extracts for Alpha-Glucosidase Inhibitors

Laboratories focused on discovering α-glucosidase inhibitors from pigment-rich matrices (e.g., berries, red algae, wine, molasses) should select this substrate for its ability to bypass the spectral interference that cripples pNPG-based assays . By performing the enzyme reaction after chromatographic separation (TLC/HPTLC), the assay completely separates the detection event from the sample's intrinsic color, delivering reliable results without the need for a fluorescence plate reader as required for 4-MUG .

Alpha-Glucosidase Inhibitor Screening in Low-Resource or Field Laboratory Settings

In settings where access to sophisticated instrumentation like a microplate spectrophotometer (required for pNPG) or a fluorimeter (required for 4-MUG) is limited, 2-naphthyl-α-D-glucopyranoside offers a viable alternative. The TLC bioautography method requires only a TLC plate, a spray reagent (Fast Blue B salt), and visual inspection, making it a cost-effective and low-tech option for preliminary screening of enzyme inhibitors in academic or field research environments [1].

Discriminative Alpha- and Beta-Glucosidase Activity Assays

This substrate is essential for researchers who need to distinguish between α- and β-glucosidase activities in the same sample matrix. As demonstrated in parallel TLC bioautographic assays, 2-naphthyl-α-D-glucopyranoside is specific for α-glucosidase, while its beta-counterpart detects β-glucosidase activity [3]. Procuring the alpha-anomer is a non-negotiable requirement for any study aiming to measure or inhibit α-glucosidase specifically, and it can be used in conjunction with the beta-analog for differential activity profiling.

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